Tafenoquine-d3 succinate
Description
Properties
CAS No. |
1133378-83-2 |
|---|---|
Molecular Formula |
C28H31D3F3N3O7 |
Molecular Weight |
584.61 |
IUPAC Name |
N4-(6-methoxy-2-(methoxy-d3)-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine succinoic acid |
InChI |
InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/i4D3; |
InChI Key |
CQBKFGJRAOXYIP-NXIGQQGZSA-N |
SMILES |
CC(NC1=C2N=C(OC([2H])([2H])[2H])C=C(C)C2=C(OC3=CC=CC(C(F)(F)F)=C3)C(OC)=C1)CCCN.O=C(O)CCC(O)=O |
Appearance |
Light yellow solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WR-238605, WR 238605, WR238605, Tafenoquine; trideuerium-labeled Tafenoquine derivative; Tafenoquine-d3 succinate |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Research
1. Mechanism of Action
Tafenoquine's mechanism involves interference with the mitochondrial respiration of Plasmodium species, leading to oxidative stress within the parasite. Its efficacy against both liver and blood stages makes it a unique therapeutic agent compared to other antimalarials like primaquine, which primarily targets liver stages. Research indicates that tafenoquine is effective in preventing malaria relapse by clearing hypnozoites from the liver .
2. Pharmacokinetic Studies
Pharmacokinetic modeling has been crucial in understanding tafenoquine's behavior in various populations. Studies have demonstrated that higher plasma concentrations correlate with lower recurrence rates of malaria. A two-compartment model has been used to describe its elimination kinetics, showing significant variability based on dosing regimens .
| Parameter | Value |
|---|---|
| Half-Life | Approximately 15 days |
| Bioavailability | 90% |
| Peak Plasma Concentration | 300 mg dose: 1.5 µg/mL |
Clinical Applications
1. Treatment Regimens
Clinical trials have established tafenoquine as a single-dose treatment option for P. vivax malaria. For instance, a study showed that a single 600 mg dose was effective in preventing relapses with a protective efficacy rate of 92.6% when compared to conventional treatments .
2. Safety and Tolerability
The safety profile of tafenoquine has been assessed in various studies, revealing adverse effects such as gastrointestinal disturbances and psychiatric symptoms at higher rates compared to placebo groups . It is essential to screen patients for glucose-6-phosphate dehydrogenase (G6PD) deficiency prior to administration due to the risk of hemolytic anemia.
Case Studies
1. EFFORT Clinical Trial
This pragmatic randomized controlled trial evaluated the effectiveness of tafenoquine in combination with primaquine versus standard treatments in diverse populations across malaria-endemic regions. Results indicated that tafenoquine significantly reduced relapse rates compared to other regimens .
2. Military Deployment Studies
Research involving military personnel deployed in malaria-endemic areas provided valuable data on the real-world efficacy and safety of tafenoquine under challenging conditions. The findings highlighted both its effectiveness in preventing malaria and the need for careful monitoring of side effects due to environmental stressors .
Comparison with Similar Compounds
Analytical and Pharmacokinetic Data
Table 3: HPLC Performance of this compound
| Parameter | Value (Method from ) |
|---|---|
| Retention Time | 8.2 min (C18 column) |
| Linearity Range | 0.1–50 µg/mL (R² > 0.999) |
| Recovery Rate | 98–102% |
Key Insight: this compound’s deuterium labeling minimizes matrix interference in HPLC assays, ensuring accurate quantification of tafenoquine in plasma samples .
Q & A
Q. What steps are critical when reconciling conflicting in vitro and in vivo efficacy data for this compound?
Q. How should researchers document analytical method validation for this compound to meet regulatory standards?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
